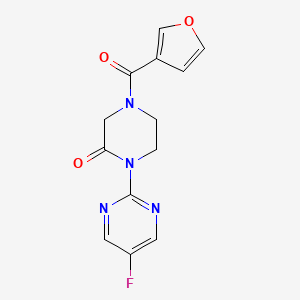

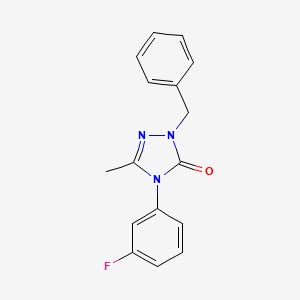

![molecular formula C10H14O4 B2875477 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2490406-06-7](/img/structure/B2875477.png)

1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of saturated bicyclic structure . It is part of the bicyclo[2.1.1]hexane family, which is becoming increasingly important in the design and development of new pharmaceuticals . These bicycles are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .

Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexanes involves the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular formula of the compound is C10H14O4. The structure of the compound includes a bicyclo[2.1.1]hexane core . The geometric properties of 1,2-disubstituted bicyclo[2.1.1]hexanes are similar to those of ortho-substituted benzene .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes include the sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Physical And Chemical Properties Analysis

The molecular weight of the compound is 198.218. More detailed physical and chemical properties are not provided in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Bicyclo[2.1.1]hexane derivatives are increasingly important in the development of new bioactive compounds due to their saturated bicyclic structures . These compounds offer a novel sp³-rich chemical space that can be exploited for the creation of new drugs with improved solubility, activity, and conformational restriction .

Photochemical Access to New Building Blocks

The use of photochemistry in synthesizing new 1,2-disubstituted bicyclo[2.1.1]hexane modules is a significant application. This method allows for the efficient creation of new building blocks via [2 + 2] cycloaddition, which can then be further derivatized .

Medicinal Chemistry

In medicinal chemistry, sp³-rich and strained bicyclic scaffolds like bicyclo[2.1.1]hexanes are preferred as bioisosteres. They are known to modulate and sometimes enhance the properties of lead compounds, offering new vector angles for drug development .

Replacement for Benzenes

Bicyclo[2.1.1]hexanes have been identified as molecular replacements for benzenes, providing a new approach to the synthesis of BCHs via formal [2+3] cycloaddition. This method features wide functional group tolerance and allows the construction of complex molecules with multiple quaternary carbon centers .

Antifungal Activity in Agrochemicals

The incorporation of bicyclo[2.1.1]hexane cores into the structure of agrochemicals has yielded saturated analogs with high antifungal activity. This demonstrates the potential of these compounds in enhancing the efficacy of agricultural products .

Exploration of New Chemical Space

The derivatization of bicyclo[2.1.1]hexane systems opens the gate to a new chemical space that is rich in sp³ character. This space is valuable for the discovery of novel compounds with unique properties and activities .

Physicochemical Property Improvement

The intrinsic properties of bicyclo[2.1.1]hexane derivatives play a fundamental role in improving the physicochemical properties of lead compounds. This includes better solubility and activity, as well as providing conformational restriction to enhance specificity .

Late-Stage Modification of Natural Products

The methodologies developed for the synthesis and transformation of bicyclo[2.1.1]hexane derivatives can be applied in the late-stage modification of natural products. This allows for the introduction of new functional groups and structural motifs that can alter the biological activity of these compounds .

Orientations Futures

Saturated bicycles like bicyclo[2.1.1]hexanes are becoming increasingly important in the design and development of new pharmaceuticals . Many substitution patterns are underexplored as building blocks , indicating a potential area for future research. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space , suggesting another promising direction for future studies.

Propriétés

IUPAC Name |

1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10/h11H,1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLFPKMOZVKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

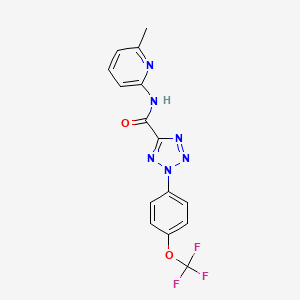

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)

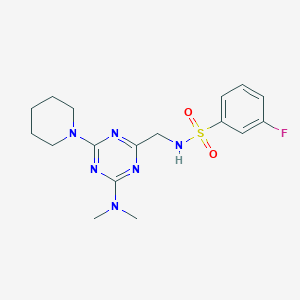

![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)

![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)

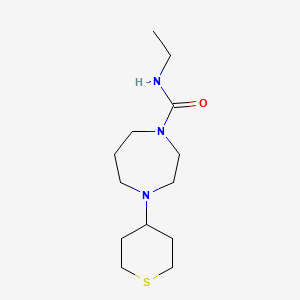

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)

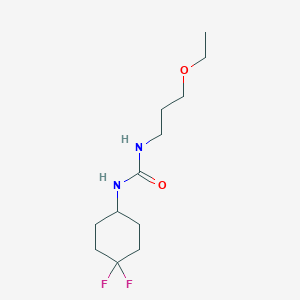

![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)